3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid
Description
3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a thiophene ring bearing a formyl group
Properties
IUPAC Name |
3-fluoro-5-(5-formylthiophen-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FO3S/c13-9-4-7(3-8(5-9)12(15)16)11-2-1-10(6-14)17-11/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXKIPPEYSITMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)F)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689507 | |
| Record name | 3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-76-9 | |
| Record name | 3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Fluoro-5-(5-carboxythiophen-2-yl)benzoic acid
Reduction: 3-Fluoro-5-(5-hydroxymethylthiophen-2-yl)benzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of organic optoelectronic devices and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the formyl group and the fluorine atom. These functional groups can participate in various reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved are specific to the reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3-(5-Formylthiophen-2-yl)benzoic acid: Similar structure but lacks the fluorine atom.
3-Fluoro-5-(thiophen-2-yl)benzoic acid: Similar structure but lacks the formyl group.
Uniqueness
3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid is unique due to the presence of both the fluorine atom and the formyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
